6-Bromo-2,4'-bipyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

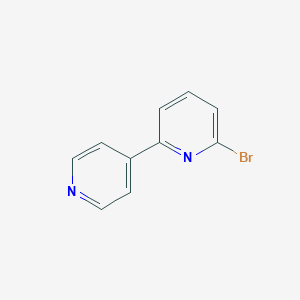

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHRYXJBJYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543423 | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-29-4 | |

| Record name | 6-Bromo-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Suzuki, Stille, Negishi :this is One of the Most Versatile and Widely Used Methods for Constructing the Bipyridine Core.mdpi.comfor 6 Bromo 2,4 Bipyridine, a Typical Approach Would Be the Coupling of a Bromopyridine with a Pyridylboronic Acid or Stannane/zinc Reagent . for Example, the Reaction of 2,6 Dibromopyridine with 4 Pyridylboronic Acid Under Palladium Catalysis Could Yield the Target Compound.rsc.orga Negishi Cross Coupling Strategy is Also Highly Effective for Creating Methyl Bipyridines, Which Can then Be Halogenated.acs.org

Advantages: High functional group tolerance, generally good yields, and modularity, allowing for the synthesis of a wide variety of isomers by choosing different coupling partners.

Disadvantages: Requires pre-functionalized starting materials (e.g., boronic acids), which may require separate synthetic steps. arkat-usa.org

Halogenation of Pre Formed Bipyridines:direct Bromination of the 2,4 Bipyridine Core is Often Difficult to Control and Can Lead to a Mixture of Products. a More Selective Method Involves the N Oxidation of One or Both Pyridine Rings. the N Oxide Group Activates the Ring for Electrophilic Substitution and Directs the Incoming Electrophile. for Example, Nitration of a Bipyridine N Oxide at the 4 Position, Followed by Substitution of the Nitro Group with Bromine, is a Common Route to 4 Bromo 2,2 Bipyridine.researchgate.netresearchgate.neta Similar Strategy Could Be Adapted for Other Isomers.

Advantages: Can provide high regioselectivity that is complementary to other methods.

Disadvantages: Multi-step process (N-oxidation, halogenation, deoxygenation), and reactions can sometimes require harsh conditions. researchgate.net

Decarboxylative Bromination:as Discussed in Section 2.4, This Method Starts from a Bipyridine Carboxylic Acid.rsc.org

General Principles of Catalysis with Bipyridine Ligands

Bipyridine ligands are a class of privileged ligands in transition metal catalysis due to their strong, bidentate coordination to metal centers through their two nitrogen atoms. benchchem.com This chelation effect imparts significant stability to the resulting metal complexes. The electronic properties of the bipyridine ligand can be readily tuned by introducing substituents onto the pyridine (B92270) rings. These substituents can alter the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. benchchem.comacs.org For instance, electron-withdrawing groups can enhance the electrophilicity of the metal center, while electron-donating groups can increase its nucleophilicity.

The geometry of the bipyridine ligand also plays a crucial role in catalysis. The bite angle and the steric bulk of the substituents can control the coordination environment around the metal, influencing substrate binding and the stereochemical outcome of the reaction. The 2,2'-bipyridine (B1663995) scaffold, in particular, has been extensively used due to its ability to form stable five-membered chelate rings with a wide range of transition metals, including palladium, nickel, copper, and ruthenium. benchchem.com

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a powerful tool for organic synthesis. Metal complexes of 6-bromo-2,4'-bipyridine are particularly well-suited for a variety of homogeneous catalytic transformations due to the unique properties imparted by the bromo-substituted bipyridine ligand.

Cross-Coupling Reactions

Cross-coupling reactions are a fundamental class of reactions in organic chemistry that involve the formation of a new carbon-carbon or carbon-heteroatom bond between two different starting materials, typically an organohalide and an organometallic reagent, in the presence of a transition metal catalyst. acs.org Palladium and nickel complexes are the most common catalysts for these transformations, and bipyridine ligands have been shown to be highly effective in stabilizing the active catalytic species and promoting the desired bond formation.

The bromine atom in this compound can serve as a handle for further functionalization through cross-coupling reactions, or it can influence the catalytic activity of the metal center to which the bipyridine is coordinated. Research has shown that substituents at the 6 and 6'-positions of the bipyridine ligand significantly impact the properties and catalytic performance of nickel complexes in cross-electrophile coupling (XEC) reactions. chemrxiv.orgnih.govacs.org For example, bulkier substituents at these positions can stabilize Ni(I) species, which are key intermediates in many catalytic cycles. chemrxiv.orgnih.govacs.org

A study on the effect of 6,6'-substituents on bipyridine-ligated nickel catalysts for cross-electrophile coupling demonstrated that while bulkier substituents can stabilize certain intermediates, they can also hinder the coordination of the ligand to the nickel center. chemrxiv.orgnih.govacs.org This highlights the delicate balance between steric and electronic effects in catalyst design. While a (tBu-bpyMe)NiIICl2 complex was found to be a highly active catalyst for XEC reactions at room temperature, catalysts with bulkier 6,6'-substituents showed lower turnover frequencies. chemrxiv.orgnih.gov

| Catalyst Precursor | Ligand | Reaction | Yield (%) |

| (tBu-bpyMe)NiIICl2 | 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Cross-Electrophile Coupling | High |

| (tBu-bpyR2)NiIICl2 | 4,4'-di-tert-butyl-6,6'-dialkyl-2,2'-bipyridine | Cross-Electrophile Coupling | Lower |

Table 1: Effect of 6- and 6,6'-substituents on the catalytic performance of Ni-bipyridine complexes in cross-electrophile coupling reactions. This table is a qualitative representation based on findings that show higher turnover for less bulky substituents at the 6-position. chemrxiv.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are also widely used for the synthesis of complex organic molecules. The this compound ligand can be used to synthesize palladium complexes that are active catalysts for these reactions. The bromo substituent can either be a reactive site for coupling or a modulator of the catalyst's electronic properties.

Other Organic Transformations

Beyond cross-coupling reactions, metal complexes of substituted bipyridines are active in a range of other organic transformations.

The introduction of a trifluoromethyl group (CF3) into organic molecules is of great interest in medicinal chemistry, as it can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. A study on the chlorotrifluoromethylation of alkenes employed a copper-based photoredox catalyst supported by a 4,6-disubstituted 2,2'-bipyridine ligand. acs.org This reaction provides a convenient method for the vicinal difunctionalization of alkenes with a chlorine atom and a trifluoromethyl group.

The study utilized a heteroleptic copper(I) complex with a 4-aryl-6-methyl-2,2'-bipyridine ligand and a bisphosphine ligand (Xantphos). The steric bulk from the methyl group at the 6-position was designed to hinder excited-state structural relaxation and solvent quenching, leading to a longer excited-state lifetime and improved catalytic efficiency. acs.org The complex, [Cu(4)(Xantphos)][PF6], proved to be an efficient catalyst for the chlorotrifluoromethylation of a variety of styrenes with good functional group tolerance. acs.org Given the structural similarity, it is conceivable that a copper complex of this compound could exhibit similar catalytic activity in this transformation.

| Substrate (Styrene Derivative) | Product (Chlorotrifluoromethylated Alkane) | Yield (%) |

| Styrene | 1-chloro-1-phenyl-3,3,3-trifluoropropane | 85 |

| 4-Methylstyrene | 1-chloro-1-(p-tolyl)-3,3,3-trifluoropropane | 82 |

| 4-Chlorostyrene | 1,4-dichloro-1-phenyl-3,3,3-trifluoropropane | 78 |

| 4-Bromostyrene | 1-bromo-4-(1-chloro-3,3,3-trifluoropropyl)benzene | 75 |

Table 2: Selected examples of copper-catalyzed chlorotrifluoromethylation of styrenes using a 4,6-disubstituted 2,2'-bipyridine ligand. The yields demonstrate the broad applicability of this catalytic system. acs.org

Oxidative cleavage reactions involve the breaking of a carbon-carbon double or triple bond to form two new carbon-oxygen double bonds, typically yielding aldehydes, ketones, or carboxylic acids. acs.org This transformation is a powerful tool in organic synthesis for the degradation of larger molecules into smaller, more easily identifiable fragments or for the synthesis of carbonyl-containing compounds. Common reagents for oxidative cleavage include ozone (O3) and potassium permanganate (B83412) (KMnO4). acs.org

While there is extensive literature on oxidative cleavage reactions, specific examples utilizing metal complexes of this compound as catalysts are not prominently reported. However, the general principles of catalysis with bipyridine complexes suggest their potential in this area. Transition metal complexes can, in principle, catalyze oxidative cleavage through various mechanisms, such as by activating the oxidizing agent or by forming a metallacycle intermediate with the alkene. The electronic and steric properties of the this compound ligand could be tuned to influence the reactivity and selectivity of such a catalytic system. Further research is needed to explore the potential of this compound metal complexes in this important class of reactions.

Photocatalysis and Light-Driven Processes

Photocatalysis has emerged as a powerful and sustainable approach for driving chemical reactions using visible light as an energy source. Transition metal complexes, particularly those of ruthenium and iridium with bipyridine ligands, have been extensively studied as photocatalysts. researchgate.netacs.org These complexes can absorb light to reach an excited state with enhanced redox properties, enabling them to mediate single-electron transfer processes that can initiate a wide range of organic transformations.

Nickel-bipyridine complexes have also gained significant attention in the field of photoredox catalysis. researchgate.net These complexes can participate in catalytic cycles involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, which are accessible through light-driven single-electron transfer events. The bipyridine ligand plays a crucial role in stabilizing these various oxidation states and in modulating the photophysical and electrochemical properties of the complex.

While direct photocatalytic applications of this compound metal complexes are not yet widely reported, the known properties of substituted bipyridine ligands in photocatalysis suggest their potential. The bromo substituent could influence the excited-state lifetime and redox potentials of the complex, which are key parameters for an effective photocatalyst. Furthermore, molybdenum(0) complexes with bipyridine-like ligands have been shown to mimic the photophysical properties of classic osmium-bipyridine complexes, opening up new avenues for the design of earth-abundant photocatalysts. acs.org The development of photocatalysts based on this compound could lead to novel and efficient light-driven organic transformations.

Water Oxidation Catalysis

The oxidation of water to produce molecular oxygen is a critical reaction for artificial photosynthesis and the generation of solar fuels. This process often involves the use of metal complexes as catalysts, with ruthenium and iridium complexes featuring bipyridine-type ligands being extensively studied. These ligands are crucial in stabilizing the high oxidation states of the metal centers that are necessary for the water oxidation cycle.

Despite the broad interest in bipyridine ligands for water oxidation catalysis, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the application of this compound metal complexes in this domain. While numerous other substituted bipyridine ligands have been employed in the development of water oxidation catalysts, research on the potential of the this compound scaffold for this purpose has not been reported. Consequently, there are no available data on the performance, such as turnover numbers or frequencies, for any metal complex of this compound in water oxidation catalysis.

Organic Synthesis Applications

Metal complexes containing bipyridine ligands are workhorses in the field of organic synthesis, facilitating a vast range of transformations including cross-coupling reactions, C-H activation, and asymmetric catalysis. The substituents on the bipyridine ligand can significantly influence the outcome of these reactions by modifying the electronic environment of the metal catalyst and providing steric hindrance that can control selectivity. For instance, derivatives such as 6-bromo-2,2'-bipyridine have been utilized in the synthesis of more complex molecules. bohrium.com

However, a detailed search of the chemical literature indicates that there are no published reports on the specific use of this compound as a ligand in metal-catalyzed organic synthesis. While the broader class of bipyridines is well-represented in this field, the catalytic activity of complexes bearing the this compound ligand remains an unexplored area of research. As such, no data tables detailing reaction yields, enantiomeric excesses, or other performance metrics for catalysts derived from this specific ligand can be presented.

Environmental Catalysis and Pollutant Degradation

The degradation of persistent organic pollutants is a significant environmental challenge, and advanced oxidation processes, often employing photocatalysis, are a promising solution. nih.gov Bipyridine-based metal complexes, particularly those of ruthenium, are known for their rich photophysical properties and have been investigated for their potential in light-driven catalytic processes. The general principle involves the catalyst absorbing light and initiating a series of redox reactions that generate highly reactive species, such as hydroxyl radicals, which can break down pollutants into less harmful substances. nih.gov

A comprehensive literature survey, however, finds no specific studies focused on the application of this compound metal complexes for environmental catalysis or the degradation of pollutants. While the potential for bipyridine-containing systems in this area is recognized, the specific contributions of the this compound ligand have not been investigated. Therefore, there is no research data available to create tables on degradation efficiency, reaction kinetics, or the types of pollutants targeted by catalysts based on this ligand.

Applications of 6 Bromo 2,4 Bipyridine in Materials Science

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, functional chemical systems from smaller molecular components held together by non-covalent interactions. hud.ac.uk Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. hud.ac.uk 6-Bromo-2,4'-bipyridine is a valuable component in this domain due to its ability to form coordination complexes and engage in specific intermolecular interactions.

Construction of Functional Assemblies and Molecular Devices

The self-assembly of molecular components is a powerful strategy for creating functional materials for various applications, including energy storage and biomedicine. researchgate.net Bipyridine derivatives, such as this compound, are instrumental in constructing functional assemblies and molecular devices through coordination-driven self-assembly. smolecule.com The bipyridine unit can coordinate with metal ions, leading to the formation of well-defined metallo-supramolecular architectures. researchgate.net These assemblies can exhibit emergent properties, making them suitable for use as sensors, smart materials, and molecular catalysts. researchgate.net

For instance, the reaction of bipyridine donors with metal acceptors can lead to the formation of two-dimensional rectangular supramolecules. researchgate.net The specific substitution pattern on the bipyridine, such as the bromo group in this compound, can influence the resulting structure and its properties.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. wikipedia.orgmdpi.com Bipyridine-based ligands are frequently used as organic linkers in the synthesis of MOFs. cd-bioparticles.net The structure of 4,4'-bipyridine, a related compound, allows it to bridge metal centers to form coordination polymers. cd-bioparticles.net The introduction of a bromo group, as in this compound, can influence the resulting MOF structure and properties.

The use of halogenated linkers can play a role in engineering the surface charge density within MOFs. smolecule.com This can be advantageous for applications such as gas storage and separation. smolecule.com While specific research on this compound in MOFs is not detailed in the provided results, the principles of using brominated bipyridine linkers suggest its potential in this area. smolecule.com

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction has emerged as a significant tool in supramolecular chemistry and materials science. acs.org The bromine atom in this compound can participate in halogen bonding, influencing the self-assembly process and the final architecture of the material. smolecule.com

Organic Electronics and Optoelectronic Devices

The electronic properties of bipyridine derivatives make them suitable for applications in organic electronics. The introduction of a bromine atom can further modulate these properties, making this compound a compound of interest for various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. Bipyridine-based compounds are widely used as ligands in the synthesis of emissive metal complexes for OLEDs. Specifically, iridium(III) complexes with bipyridine ligands can act as highly efficient triplet emitters. rsc.org

The substitution on the bipyridine ligand can significantly impact the performance of the OLED. For instance, the introduction of a bromine atom into the molecular structure of hole-transporting materials has been shown to improve device performance by tuning carrier mobility. acs.org In one study, a hole-transporting material containing a brominated pyridine (B92270) derivative (Py-Br) exhibited good external quantum efficiency (9%) and high luminance in a yellow OLED. acs.org While this example does not specifically use this compound, it highlights the principle that brominated bipyridines can be beneficial in OLED applications. acs.org Bipyridine-based compounds are also investigated for use in the organic layers of OLEDs. lookchem.com

Conductive Polymers

Conductive polymers are a class of organic materials that can conduct electricity and are finding applications in areas like biosensors, neural implants, and tissue engineering. nih.gov Bipyridine derivatives can be incorporated into the synthesis of advanced materials, including conductive polymers. The ability of bipyridines to coordinate with metals is a key feature in creating these functional materials. chemimpex.com While the direct application of this compound in conductive polymers is not explicitly detailed in the search results, the general use of bipyridines in this field suggests its potential. The electronic properties of the bipyridine unit combined with the influence of the bromine substituent could be leveraged to create novel conductive polymer systems.

Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

The quest for efficient and cost-effective solar energy conversion has led to extensive research into various photovoltaic technologies. Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. The performance of DSSCs is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection.

Bipyridine derivatives are fundamental components in the design of these sensitizing dyes, often acting as the anchor to the semiconductor surface (like TiO2) and as a key ligand in metal complexes (typically Ruthenium-based) that form the core of the dye. The introduction of a bromine atom, as in this compound, provides a reactive site for further chemical modifications. This allows for the systematic tuning of the dye's electronic and photophysical properties.

For instance, the bromine atom can be readily substituted through cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce various functional groups. This functionalization can extend the π-conjugation of the ligand, leading to a redshift in the absorption spectrum of the resulting dye. A broader absorption range allows the solar cell to capture a larger portion of the solar spectrum, thereby increasing its potential efficiency.

While direct research on this compound in DSSCs is not extensively documented in the provided results, the use of similar brominated bipyridine derivatives is well-established. For example, 6-bromo-2,2'-bipyridine (B106941) has been utilized in the synthesis of Ruthenium complexes for DSSCs. rsc.org The bromine atom facilitates the introduction of other ligands or functional groups to optimize the dye's performance. rsc.org The general principle of using brominated bipyridines as precursors for more complex ligands is a common strategy in the field. mdpi.com

The following table summarizes the key photovoltaic parameters of a DSSC employing a dye synthesized from a related brominated bipyridine precursor.

| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

| PRT-15-Et | --- | --- | --- | --- |

Data for a specific DSSC utilizing a dye derived from a brominated bipyridine precursor. The exact values for Jsc (short-circuit current density), Voc (open-circuit voltage), FF (fill factor), and η (efficiency) are dependent on the final dye structure and cell fabrication conditions. rsc.org

Tuning Optoelectronic Properties of Pyridine-Containing Polymers

Pyridine-containing polymers are a class of materials that have garnered significant interest for their potential in various optoelectronic applications, including light-emitting diodes (LEDs) and photovoltaic devices. tandfonline.com The incorporation of the electron-deficient pyridine ring into a polymer backbone can enhance electron affinity and improve electron-transporting properties compared to their all-carbon analogues. researchgate.net

The ability to tune the optoelectronic properties of these polymers is crucial for optimizing their performance in specific devices. This is where building blocks like this compound become invaluable. The bromine atom serves as a convenient handle for post-polymerization modification or for the introduction of specific side chains or conjugated segments during polymerization via cross-coupling reactions. tandfonline.com

By carefully selecting the groups to be introduced, researchers can precisely control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.com This, in turn, influences the polymer's band gap, absorption and emission spectra, and charge carrier mobility. For example, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, both of which can lead to a reduction in the band gap. tandfonline.com

Research has shown that the introduction of different substituents onto the bipyridine unit can significantly alter the fluorescence quantum yields and lifetimes of the resulting polymers. researchgate.net This tunability is essential for developing materials with desired light-emitting characteristics for displays and lighting applications.

| Polymer Modification | Effect on Optoelectronic Properties |

| Introduction of π-extended systems via Suzuki coupling | Red-shifted emission, altered electronic transitions. |

| Incorporation of electron-donating/withdrawing groups | Tuning of HOMO/LUMO levels and the band gap. tandfonline.com |

| N-protonation, N-oxidation, and quaternization | Modification of optical and electrical properties. tandfonline.com |

Sensors and Advanced Functional Materials

The versatility of this compound extends beyond optoelectronics into the realm of sensors and other advanced functional materials. The bipyridine moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. This property is the foundation for its use in chemical sensors.

The binding of a specific metal ion to a bipyridine-based ligand can induce a change in the material's photophysical properties, such as its fluorescence or absorption spectrum. This change can be used as a signal for the detection of the target analyte. The bromine atom on the this compound can be functionalized to create a binding pocket that is highly selective for a particular ion, thereby enhancing the sensor's specificity.

Furthermore, the ability of bipyridine derivatives to participate in the formation of supramolecular assemblies opens up possibilities for the creation of sophisticated functional materials. mdpi.comresearchgate.net These ordered structures can exhibit unique properties that are not present in the individual molecular components. By using this compound as a building block, it is possible to construct complex architectures with tailored functionalities, such as materials for molecular recognition, catalysis, or data storage.

Investigations into the Biological Activity of 6 Bromo 2,4 Bipyridine Derivatives

Role in Drug Discovery and Development

The structural characteristics of bipyridine derivatives make them prime candidates for drug discovery and development. mdpi.com These compounds are recognized as important therapeutic targets for cancer, and the synthesis of novel bipyridine amides and other derivatives represents a key strategy in the creation of new anticancer agents. nih.gov The process of drug discovery is a complex, multidisciplinary endeavor that aims to identify and develop molecules capable of effectively treating diseases, and the unique chemical properties of bipyridine scaffolds provide a robust foundation for this work. chemscene.com The development of new synthetic methods for bipyridine compounds is considered a crucial step that will likely aid future drug discovery efforts. mdpi.com

Anticancer Activity Research

Derivatives of bipyridine have demonstrated significant potential as anticancer agents. mediresonline.orgekb.eg Metal complexes incorporating bipyridine ligands, in particular, have shown notable cytotoxicity against a range of human cancer cell lines. rsc.orgmdpi.com Research has explored the antiproliferative effects of these compounds in cancers of the breast, colon, pancreas, ovaries, and liver, indicating a broad spectrum of potential applications. rsc.orgresearchgate.netacs.orgnih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes and have emerged as high-value, albeit challenging, targets for therapeutic intervention. rsc.orgrsc.orgosu.edu The development of small molecules that can inhibit or stabilize these interactions is a promising strategy for treating various diseases, including cancer. nih.govnih.gov

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that functions by recruiting corepressor proteins to its BTB domain, and its dysregulation is common in B-cell lymphomas. nih.gov The inhibition of the PPI between BCL6 and its corepressors is a validated therapeutic strategy. researchgate.net While specific research on 6-Bromo-2,4'-bipyridine as a direct BCL6 inhibitor is limited, the broader class of pyridine (B92270) derivatives is integral to the design of potent BCL6 inhibitors. For instance, the optimization of tricyclic quinolinone inhibitors involved the use of 4-bromopyridine (B75155) in their synthesis, leading to compounds with good in vivo profiles. nih.govacs.org

More directly, research has demonstrated that bipyridine amide derivatives can function as potent inhibitors of the pRXRα-PLK1 protein-protein interaction. One such derivative, BPA-B9, was found to have a strong binding affinity for the Retinoid X receptor alpha (RXRα) and effectively disrupted its interaction with PLK1, leading to mitotic arrest and potent anticancer activity. nih.gov

Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical targets in oncology due to their role in cell proliferation and angiogenesis. semanticscholar.orgsnv63.ru The inhibition of these kinases is a proven cancer therapy strategy. researchgate.net

The pyridine scaffold is a key component in the design of potent VEGFR-2 inhibitors. ekb.eg Novel pyridine-derived compounds have been synthesized and evaluated for their anticancer activity, demonstrating IC50 values in the micromolar range against HepG2 and MCF-7 cancer cell lines. ekb.eg Furthermore, VEGFR2 blockade has been shown to augment the anti-tumor effects of other tyrosine kinase inhibitors used in the treatment of non-small-cell lung cancer (NSCLC). nih.govnih.gov While direct studies on this compound are not extensively detailed in the search results, the established importance of the pyridine and bipyridine structures in targeting these key kinases underscores the potential of its derivatives in this area of cancer research.

The cytotoxic effects of this compound derivatives and related compounds are mediated through several distinct cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various bipyridine derivatives have shown they can trigger apoptosis in hepatocellular carcinoma (HepG2), prostate cancer (PC3), and colorectal cancer (HCT-116) cell lines. mdpi.comnih.govnih.govresearchgate.net

The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. researchgate.netnih.gov Bipyridine derivatives have been observed to cause an increase in intracellular ROS levels, leading to mitochondrial membrane depolarization, which is a key step in the intrinsic pathway of apoptosis. researchgate.netnih.gov

In addition to apoptosis, these compounds can affect the cell cycle. For example, a Palladium(II) complex of a 2',6'-di(thiazol-2-yl)-2,4'-bipyridine was found to cause cell cycle arrest in the G2/M phase in HCT-116 cells. nih.govresearchgate.net Other bipyridine derivatives achieve their anticancer effects by inducing mitotic arrest through the inhibition of specific protein-protein interactions, such as the pRXRα-PLK1 interaction. nih.gov Some metal-bipyridine complexes have also been shown to cause double-stranded DNA breaks and inhibit the activity of crucial cellular machinery like the proteasome. mdpi.com

Table 1: Cytotoxicity of Bipyridine Derivatives against Various Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Ligand L4 (6,6'-disubstituted-2,2'-bipyridine) | MCF-7 (Breast) | 1.28 | researchgate.net |

| Ligand L4 (6,6'-disubstituted-2,2'-bipyridine) | HeLa (Cervical) | 1.81 | researchgate.net |

| Gold(III) Complex C6 | PC3 (Prostate) | 0.6 | mdpi.com |

| Pd(II)-di(thiazol-2-yl)-2,4'-bipyridine Complex | HCT-116 (Colorectal) | 23.8 ± 1.48 | nih.govresearchgate.net |

| Pd(II)-di(thiazol-2-yl)-2,4'-bipyridine Complex | A549 (Lung) | 60.1 ± 3.45 | nih.govresearchgate.net |

| Bipyridine Amide B9 (BPA-B9) | MDA-MB-231 (Breast) | 0.016 | nih.gov |

Mitophagy is a specialized form of autophagy where damaged or superfluous mitochondria are selectively removed. This process is crucial for maintaining cellular health and homeostasis. researchgate.net Dysfunctional mitochondria can lead to increased ROS production and the release of pro-apoptotic factors, so their clearance through mitophagy is a key survival mechanism. researchgate.net In the context of cancer, the role of mitophagy is complex; it can either promote tumor survival or contribute to cell death depending on the cellular context. While the induction of mitophagy is being explored as a potential therapeutic strategy for various diseases, current research has not yet established a direct link between this compound derivatives and the induction of this specific cellular process. researchgate.net

Antimicrobial Efficacy Studies

Compounds featuring a 6-bromo-substituted heterocyclic core have demonstrated significant antimicrobial properties. For instance, 6-bromoindolglyoxylamido derivatives show intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius, as well as activity against the Gram-negative Escherichia coli. nih.gov The mechanism for these derivatives involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Similarly, 2,2'-bipyridine (B1663995) derivatives have been identified as potent antibacterial agents, effective even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Their mode of action involves depolarizing the mitochondrial membrane and causing an accumulation of intracellular ROS. frontiersin.org Metal complexes incorporating bipyridine ligands, such as those with Gold(III), also exhibit promising antibacterial and antibiofilm properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Bromo-Substituted Heterocyclic Compounds

| Compound Class | Target Microorganism | Activity/Mechanism | Source |

|---|---|---|---|

| 6-bromoindolglyoxylamido derivatives | S. aureus, S. intermedius, E. coli | Membrane permeabilization and depolarization | nih.gov |

| 2,2'-Bipyridine derivatives | Methicillin-resistant S. aureus (MRSA) | Mitochondrial membrane depolarization, ROS accumulation | frontiersin.org |

| 6-bromo-quinazolin-4(3H)-one derivative | S. aureus, Bacillus sp., P. aeruginosa, E. coli, K. pneumonia | Zone of inhibition: 10-16 mm | mediresonline.org |

Structure-Activity Relationships in Biological Systems

The exploration of structure-activity relationships (SAR) is a critical component in the field of medicinal chemistry, providing essential insights into how the chemical structure of a compound influences its biological activity. For pyridine and bipyridine derivatives, this line of investigation has been instrumental in the development of new therapeutic agents. nih.govresearchgate.netbenthamdirect.com While extensive research has been conducted on various bipyridine scaffolds, specific and detailed SAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available scientific literature. However, by examining the broader class of substituted bipyridines and related heterocyclic compounds, general principles of SAR can be inferred and potentially extrapolated.

The biological activity of pyridine derivatives can be significantly influenced by the nature and position of various substituents. nih.gov Factors such as the electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the substituents play a crucial role in determining the interaction of these molecules with their biological targets. nih.gov For instance, in many classes of biologically active compounds, the introduction of a halogen atom, such as bromine, can enhance activity by increasing lipophilicity, which may improve cell membrane permeability, or by forming specific halogen bonds with the target protein.

In the context of bipyridine derivatives, the relative orientation of the two pyridine rings (e.g., 2,2'-bipyridine, 4,4'-bipyridine, or 2,4'-bipyridine) is a key determinant of their coordination chemistry and, consequently, their biological applications. mdpi.com The substitution pattern on each ring further refines their biological profile. For example, studies on 6,6'-substituted 2,2'-bipyridine derivatives have shown that the nature of the substituent at the 6-position can significantly impact their cytotoxic effects. researchgate.net

While direct SAR data for this compound is scarce, a hypothetical SAR study would involve the systematic modification of this core structure. Key modifications would include:

Substitution at other positions of the pyridine rings: Introducing various functional groups at available positions on both the 2-pyridyl and 4'-pyridyl rings to probe for sensitive regions that modulate activity.

Replacement of the bromo group: Substituting the bromine atom at the 6-position with other halogens (F, Cl, I) or with other electron-withdrawing or electron-donating groups to understand the electronic and steric requirements for activity.

Modification of the bipyridine core: Altering the linkage between the two pyridine rings to understand the importance of the 2,4'-connectivity.

Such studies would typically involve synthesizing a library of analogues and evaluating their biological activity, for example, as anticancer agents or enzyme inhibitors. The resulting data would then be compiled into tables to establish clear relationships between structural modifications and biological outcomes.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (Substitution on 2-pyridyl ring) | R2 (Substitution on 4'-pyridyl ring) | Biological Activity (e.g., IC50 in µM) |

| 1 | 6-Bromo | H | - |

| 2 | 6-Bromo | 2'-Methyl | - |

| 3 | 6-Bromo | 3'-Methoxy | - |

| 4 | 6-Chloro | H | - |

| 5 | 6-Methyl | H | - |

The analysis of such data would reveal which structural features are essential for the desired biological effect. For example, it might be found that a bulky substituent at a particular position diminishes activity, while a hydrogen bond donor enhances it. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. benthamdirect.com

Computational and Theoretical Studies on 6 Bromo 2,4 Bipyridine

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the chemical reactivity of molecules like 6-Bromo-2,4'-bipyridine. By calculating various electronic properties and reactivity descriptors, researchers can gain insights into the molecule's behavior in chemical reactions. These descriptors are typically derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. grafiati.comias.ac.in A study on bromo-substituted 2,2'-bipyridine (B1663995) derivatives, a related class of compounds, revealed that the introduction of a bromine atom significantly alters these parameters. tandfonline.com Specifically, the electron-withdrawing nature of bromine was found to increase the electronegativity of the bipyridine system compared to the unsubstituted parent molecule. tandfonline.com This suggests that this compound would likely be more electrophilic than 2,4'-bipyridine (B1205877).

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap generally corresponds to higher reactivity, as less energy is required to excite an electron to a higher energy state. rsc.org For substituted bipyridines, the position and nature of the substituent influence this gap. tandfonline.com In a study of bromo-2,2'-bipyridines, substitution was found to generally reduce the HOMO-LUMO energy gap, making the derivatives more reactive than the parent compound. tandfonline.com The analysis of local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atomic sites within this compound that are most susceptible to nucleophilic or electrophilic attack. ias.ac.in

Table 1: Key Global Reactivity Descriptors Calculated via DFT

This table is illustrative and based on typical descriptors evaluated for similar heterocyclic compounds.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Quantum Chemical Calculations for Electronic and Optical Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic and optical properties of this compound. These methods allow for the prediction of electronic absorption spectra, which are governed by transitions between molecular orbitals.

The electronic properties are intrinsically linked to the frontier molecular orbitals. The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the electron density distribution across the bipyridine system. tandfonline.com In related bromo-bipyridine systems, the LUMO is characterized by an even distribution of the electron cloud over the bipyridine rings, while the bromine substituent itself is electron-deficient. tandfonline.com This distribution affects the molecule's ability to participate in charge-transfer interactions, which are fundamental to its use in materials science, such as in dye-sensitized solar cells or organic light-emitting diodes (OLEDs). nih.gov

TD-DFT calculations are used to predict the maximum absorption wavelength (λmax) of electronic transitions. rsc.org For substituted 2,2'-bipyridines, it has been shown that the shift in λmax is dependent on both the type of substituent and its position on the rings. tandfonline.com The primary electronic absorption corresponds to the transition from the HOMO to the LUMO. scispace.com Solvation effects can also be modeled, as the polarity of the solvent can significantly alter the absorption spectrum. scispace.com For instance, a red shift (a shift to longer wavelengths) in the absorption band is often observed as solvent polarity decreases. nih.gov These computational predictions are vital for designing molecules with specific light-absorbing or emitting properties for various applications.

Molecular Docking Simulations for Biological Target Interactions

While specific molecular docking studies for this compound are not prominently featured in the reviewed literature, this computational technique is a cornerstone for predicting the potential biological activity of novel compounds. Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.

The primary goal of molecular docking is to predict the preferred binding mode and affinity of the ligand within the active site of the target protein. A high binding affinity, often represented by a low docking score (e.g., in kcal/mol), suggests a stronger interaction and a higher likelihood of biological activity. acs.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic or π-cation interactions, that stabilize the ligand-protein complex. acs.org

For heterocyclic compounds like bipyridine derivatives, docking studies are frequently employed to screen for potential anticancer or antimicrobial agents by targeting specific enzymes or receptors crucial for disease progression. acs.org For example, in the development of new anticancer drugs, researchers might dock this compound against targets like tubulin or specific kinases to evaluate its inhibitory potential. acs.org The insights from these simulations can guide the synthesis and modification of the compound to enhance its binding and efficacy.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction Studies

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound and assess its drug-likeness. While specific ADME data for this compound is not available in the searched literature, the methodologies are well-established for similar heterocyclic molecules. acs.orgmdpi.com

Web-based tools like SwissADME are commonly used to calculate a range of physicochemical and pharmacokinetic properties. acs.orgmdpi.com A key component of this analysis is the evaluation against Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. A compound is considered to have good oral absorption if it violates no more than one of these rules. acs.org

Beyond Lipinski's rules, ADME prediction studies also estimate other crucial parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. acs.orgmdpi.com These predictions help to identify potential liabilities early in the drug development process, saving time and resources. researchgate.net For this compound, such a study would provide a theoretical assessment of its viability as a potential therapeutic agent.

Table 2: Typical Parameters Evaluated in in silico ADME Prediction

This table is illustrative and based on standard parameters from ADME prediction software.

| Property Category | Parameter | Typical "Drug-like" Value |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | ≤ 500 g/mol |

| Log P (Lipophilicity) | ≤ 5 | |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | |

| Lipinski's Rule of Five | Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | |

| Cytochrome P450 (CYP) Inhibitor | No (for major isoforms) |

Analytical Methodologies for 6 Bromo 2,4 Bipyridine and Its Derivatives

Spectroscopic Characterization Techniques

The elucidation of the structure and purity of 6-Bromo-2,4'-bipyridine and its derivatives relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing insight into the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a bipyridine derivative is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. For this compound, the substitution pattern dictates the chemical shifts and coupling constants of the seven protons. The protons on the pyridine (B92270) ring containing the bromine atom are influenced by its electron-withdrawing nature, which can lead to a downfield shift of adjacent protons. The coupling patterns (doublets, triplets, and doublet of doublets) are governed by the ortho, meta, and para relationships between the protons, allowing for the assignment of each signal to a specific proton in the molecule. In derivatives and complexes, changes in the chemical shifts of the bipyridine protons can indicate coordination to a metal center or the electronic effects of other substituents. researchgate.netlibretexts.org

Below is an interactive table summarizing the expected ¹H and ¹³C NMR chemical shift ranges for bipyridine derivatives.

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Bipyridine Ring) | 7.0 - 9.0 |

| ¹³C | Aromatic (Bipyridine Ring) | 120 - 160 |

| ¹³C | Carbon-Bromine | 110 - 125 |

Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound and its derivatives, the IR spectrum is characterized by several key absorption bands. The C=C and C=N stretching vibrations of the pyridine rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 1000 cm⁻¹. In metal complexes of this compound, new bands corresponding to the metal-ligand vibrations may be observed at lower frequencies. nipne.roacs.org

The following interactive table outlines the characteristic IR absorption bands for bipyridine compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 |

| C-Br | Stretching | < 1000 |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1. nih.gov This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing the stable fragments that are formed upon ionization. libretexts.org

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the bipyridine rings. nist.gov Upon coordination to a metal center to form a complex, new absorption bands in the visible region may appear. These are often metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes with bipyridine ligands. researchgate.netrsc.orgsharif.edu The position and intensity of these bands are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent, providing valuable insights into the electronic structure of the complexes.

Electroanalytical Methods

Electroanalytical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of this compound and its metal complexes. utexas.edu CV provides information about the reduction and oxidation potentials of a species, the stability of the redox products, and the kinetics of electron transfer processes.

For metal complexes of this compound, the cyclic voltammogram can reveal both metal-centered and ligand-centered redox processes. The bipyridine ligand is known to be redox-active, capable of accepting electrons into its π* orbitals. Therefore, reduction waves observed in the CV of a complex can often be attributed to the sequential reduction of the bipyridine ligands. The presence of the electron-withdrawing bromine atom on the bipyridine ring can influence the reduction potentials, generally making the ligand easier to reduce. acs.orgacs.org The oxidation waves in the voltammogram are typically associated with the metal center. The electrochemical behavior of these complexes is crucial for their application in areas such as catalysis and molecular electronics. frontiersin.orgnih.govsemanticscholar.orgunito.itresearchgate.net

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method for separating bipyridine isomers and derivatives with high resolution. researchgate.nethelixchrom.comhelixchrom.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often effective for the separation of these compounds. The retention time of each component is dependent on its polarity, allowing for the separation of closely related structures.

Cation-exchange chromatography is particularly useful for the separation of isomeric metal complexes of bipyridine ligands. rsc.orgrsc.orgresearchgate.net This technique separates complexes based on their charge and their interaction with a charged stationary phase. It has been successfully employed to separate geometric isomers (meridional and facial) and even enantiomers of tris-bipyridine metal complexes. The choice of eluent is critical for achieving good separation.

For the analysis of brominated organic compounds in complex matrices, techniques such as gas chromatography coupled with mass spectrometry (GC-MS) can be employed, particularly for more volatile derivatives. nih.govs4science.at

Calorimetry for Interaction Studies

Calorimetry is a powerful analytical technique employed to measure the heat changes associated with chemical reactions and physical processes. In the context of this compound and its derivatives, calorimetry, particularly Isothermal Titration Calorimetry (ITC), provides a direct route to understanding the thermodynamics of their molecular interactions. mdpi.comharvard.edu This method allows for the determination of key thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and the association or binding constant (K_a), from which the Gibbs free energy change (ΔG) can be calculated. wpmucdn.com Such data is crucial for elucidating the nature and driving forces of interactions such as metal complexation, host-guest interactions, and halogen bonding.

Isothermal Titration Calorimetry is a highly sensitive technique for studying molecular interactions. mdpi.com It works by titrating a solution of one molecule into a solution of its binding partner while precisely measuring the heat evolved or absorbed during the interaction. harvard.edu This direct measurement of heat provides a complete thermodynamic profile of the binding event in a single experiment.

While specific calorimetric data for this compound are not extensively available in the public domain, the well-studied interactions of analogous compounds, such as 2,2'-bipyridine (B1663995), with metal ions offer a clear example of the data and insights that can be obtained through calorimetric studies. For instance, the complexation of 2,2'-bipyridine with nickel(II) in N,N-dimethylformamide has been characterized by calorimetry, revealing the thermodynamic parameters for the stepwise formation of mono-, bis-, and tris-bipyridine nickel(II) complexes. rsc.org

The thermodynamic data for the formation of [Ni(bipy)]²⁺, [Ni(bipy)₂]²⁺, and [Ni(bipy)₃]²⁺ complexes are presented in the table below. The formation of these complexes is enthalpically driven, as indicated by the negative enthalpy changes (ΔH).

| Complex | log(K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| [Ni(bipy)]²⁺ | 6.95 | -39.7 | -36.2 | 11.7 |

| [Ni(bipy)₂]²⁺ | 13.55 | -77.3 | -75.1 | 7.4 |

| [Ni(bipy)₃]²⁺ | 19.45 | -111.0 | -117.2 | -20.8 |

These data illustrate how calorimetry can quantify the stability and driving forces of metal-ligand interactions. For this compound, similar studies could elucidate how the electronic and steric effects of the bromo-substituent influence the thermodynamics of metal coordination.

Furthermore, the presence of a bromine atom on the bipyridine framework introduces the possibility of halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. rsc.org Calorimetry can be a valuable tool to study the thermodynamics of halogen bond formation in solution. rsc.org While specific calorimetric studies on halogen bonding involving this compound are yet to be reported, the principles of this interaction are well-established for other brominated organic molecules. Such studies would provide quantitative data on the strength of halogen bonds formed by this compound with various halogen bond acceptors, offering deeper insights into its role in supramolecular chemistry and crystal engineering. The interaction energies for halogen bonds between brominated compounds and Lewis bases can span a significant range, and calorimetry would be an ideal method to quantify these energies in solution. researchgate.net

Future Directions and Emerging Research Avenues for 6 Bromo 2,4 Bipyridine

Development of Novel Synthetic Pathways

While established methods for synthesizing bipyridine derivatives exist, future research is geared towards developing more efficient, selective, and sustainable pathways. A primary focus is on metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are instrumental in creating bipyridine skeletons. mdpi.com However, these methods often face challenges like catalyst deactivation due to the strong coordination of the bipyridine product to the metal center. mdpi.com

Future synthetic strategies are expected to overcome these limitations. Research is moving towards:

Post-oxidative addition precatalysts that are more stable in air and moisture, simplifying handling and improving reaction efficiency. mdpi.com

Transition-metal-free C–H functionalization , employing reagents like bis-phenalenyl compounds, which offer an environmentally friendly alternative by generating reactive pyridyl radicals without the need for metal catalysts. mdpi.com

Photocatalytic methods , such as light-induced water splitting coupled with the reduction of bromopyridines, present a green approach using visible light and water as a reducing agent. mdpi.com

Electrochemical synthesis , which is considered a highly promising green method that avoids toxic and costly reagents. mdpi.compreprints.org Nickel-catalyzed electroreductive homocoupling of bromopyridines has shown high efficiency and represents a simple and effective route to bipyridine synthesis. mdpi.com

These emerging pathways aim to improve yields, reduce reliance on harsh reaction conditions and toxic reagents, and expand the scope of accessible bipyridine derivatives. mdpi.comacs.org

Exploration of New Catalytic Transformations

The 6-bromo-2,4'-bipyridine scaffold is a cornerstone in the design of ligands for homogeneous catalysis. The bromine atom allows for further functionalization, enabling the fine-tuning of the electronic and steric properties of the resulting ligands. This adaptability is crucial for developing catalysts with enhanced activity and selectivity.

Emerging research in this area includes:

Tailor-made ligands for Ni-catalyzed cross-electrophile coupling (XEC): The substitution on the bipyridine ring significantly impacts the properties and performance of nickel catalysts. nih.govacs.org For instance, introducing methyl groups at the 6-position can create some of the most active catalysts for XEC reactions, even at room temperature. nih.govacs.org Future work will focus on synthesizing a wider family of substituted bipyridine ligands to create custom catalysts for specific transformations. nih.gov

Development of dinuclear palladium pincer complexes: These complexes, which can be synthesized using bipyridine derivatives, have shown high efficacy in reactions combining decarboxylation and C-H activation. mdpi.compreprints.org

Synergistic catalysis: Research into cooperative catalysis using multiple metals, such as Pd(II), Zn(0), and Cu(I), in Ullmann-type reactions is a promising avenue for synthesizing complex bipyridines under milder conditions. preprints.org

The ability to systematically modify the this compound core will continue to drive the discovery of novel catalysts for a broad spectrum of organic reactions. chemimpex.com

Design of Advanced Multifunctional Materials

The electronic and coordination properties of this compound and its derivatives make them ideal building blocks for advanced materials with applications in electronics, photonics, and sensing. chemimpex.comresearchgate.net

Future directions in materials science are centered on:

Organic Light-Emitting Diodes (OLEDs): Copper(I) complexes incorporating functionalized bipyridine ligands are being investigated for their rich photophysical properties and potential use in OLEDs. iucr.org The bromine atom on the this compound can be used as a handle to introduce phenyl groups or other moieties to extend π-conjugation and tune the emission properties of the resulting metal complexes.

Supramolecular Architectures: Bipyridine and terpyridine ligands are fundamental components in the self-assembly of complex supramolecular structures like helicates and coordination arrays. mdpi.comcdnsciencepub.com The synthetic versatility of this compound allows for the creation of ditopic ligands that can bridge different metal centers, leading to heterodinuclear complexes with potential applications in light-induced processes. arkat-usa.org

Functional Polymers: The bromomethyl group, which can be derived from a methyl-substituted bipyridine, allows for the attachment of the bipyridine unit to polymer backbones. smolecule.com This creates functionalized polymers with potential uses in sensors, drug delivery systems, and electronic materials. smolecule.com

The ability to pre-program molecular properties through synthetic modification of the this compound starting material is a key driver for innovation in this field.

Targeting Underexplored Biological Pathways

Bipyridine derivatives have a long history of biological activity, including anticancer, antimicrobial, and antiviral properties. nih.govsmolecule.com The future of medicinal chemistry research involving this compound lies in moving beyond established targets and exploring novel mechanisms of action.

Emerging research avenues include:

Multi-target inhibitors for inflammation: New strategies are focusing on designing molecules that can simultaneously inhibit multiple enzymes in the arachidonic acid cascade, such as COX-2 and 15-LOX, to achieve safer and more effective anti-inflammatory effects. sciforum.net Pyridine (B92270) and bipyridine derivatives are being synthesized and explored for this purpose. sciforum.net

Inhibition of novel cancer signaling pathways: While bipyridine complexes have been studied against various tumors, their use against specific cancers like hepatocellular carcinoma remains relatively unexplored. nih.gov Future research will involve designing bipyridine derivatives to target less-investigated signaling pathways, such as the AKT and BRAF pathways, which are implicated in cancer progression. nih.gov

Induction of non-traditional cell death mechanisms: Recent studies have shown that certain silver(I) complexes with bipyridine ligands can induce paraptotic cell death, an alternative form of programmed cell death, in cancer cells. nih.gov This opens up a new and underexplored avenue for developing anticancer agents that can bypass traditional apoptosis-resistance mechanisms.

Overcoming drug resistance: Cobalt(II) complexes with mixed bipyridine and 8-quinolinol-based ligands have demonstrated superior cytotoxicity compared to cisplatin, particularly against resistant cancer cell lines. acs.org The mechanism may involve targeting telomerase and inducing mitochondrial dysfunction, highlighting the potential for bipyridine derivatives to combat drug resistance. acs.org

The modular nature of this compound allows for systematic modifications to create libraries of compounds for screening against these unexplored biological targets. nih.govmdpi.com

Sustainable Synthesis and Green Chemistry Applications

In line with the global push for environmental sustainability, a significant future direction for research on this compound involves the principles of green chemistry. This applies to both the synthesis of the compound itself and its subsequent applications.

Key emerging research themes include:

Greener synthetic routes: As mentioned in section 9.1, photocatalytic and electrochemical methods are at the forefront of sustainable synthesis for bipyridine derivatives. mdpi.com These methods often utilize milder conditions, less toxic reagents, and renewable energy sources. Another approach involves using alcohols like 1,4-butanediol (B3395766) as both a solvent and a reductant in palladium-catalyzed homocoupling reactions, eliminating the need for extra reducing agents. mdpi.com

Catalyst recovery and reusability: Developing catalytic systems where the bipyridine-based catalyst is supported on a solid phase is a major goal. mdpi.com This facilitates easy recovery and reuse of the catalyst, making the process more economical and environmentally friendly, which is particularly relevant for industrial applications.

Atom economy and C-H activation: Dehydrogenative coupling of pyridines through direct C-H bond activation is a highly desirable route as it is atom-economical and avoids the pre-functionalization steps required in traditional cross-coupling reactions. mdpi.com Ruthenium complexes have shown promise in catalyzing such transformations. mdpi.com

The integration of green chemistry principles will be crucial for the long-term viability and industrial scalability of processes involving this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2,4'-bipyridine, and what challenges are associated with these methods?

Answer: The primary synthetic routes include:

- Buchwald-Hartwig cross-coupling between halogenated pyridine precursors (e.g., 6-bromo-2-halopyridine) and aryl boronic acids/esters, catalyzed by Pd complexes (e.g., Pd₂(dba)₃ with rac-BINAP). This method often faces challenges such as low yields (~21%) due to steric hindrance and competing side reactions .

- Suzuki-Miyaura coupling , which can introduce aryl groups to the bipyridine scaffold. However, steric effects from bulky substituents may necessitate optimized catalyst systems (e.g., Ni-based catalysts) .

- Reductive coupling of halogenated pyridines using Ni catalysts, though this requires careful control of reaction conditions to avoid over-reduction .

Key challenges : Low yields, purification difficulties, and sensitivity to catalyst/ligand selection.

Q. What characterization techniques are essential for confirming the structure and purity of this compound derivatives?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and detecting impurities. For example, bipyridine protons in derivatives exhibit distinct shifts (e.g., 8.60–6.36 ppm for ¹H) .

- X-ray crystallography : Resolves structural ambiguities and confirms ligand geometry in metal complexes. Hydrogen-bonding patterns (e.g., N–H∙∙∙O interactions) can also be analyzed .

- Elemental analysis and mass spectrometry : Validate molecular composition and purity.

Q. What are the primary applications of this compound in academic research?

Answer:

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Ru) in catalytic systems for artificial photosynthesis or water oxidation .

- Pharmaceutical intermediates : Serves as a precursor for antimicrobial hydrazide derivatives, leveraging bromine's bioactivity .

- Materials science : Modifies electronic properties of polymers or colloids for optoelectronic applications .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions to improve yields of this compound derivatives?

Answer:

- Ligand selection : Bulky ligands (e.g., BINAP) enhance steric control in Pd-catalyzed couplings, reducing side reactions .

- One-pot synthesis : Simplified procedures (e.g., using LDA as a base) can achieve higher yields (70%) by minimizing intermediate isolation steps .

- Solvent and temperature optimization : Toluene at reflux improves reaction efficiency in Buchwald-Hartwig couplings .

Advanced tip : Computational screening (e.g., DFT-D) predicts dispersion interactions and transition states, aiding in catalyst design .

Q. How do substituents on the bipyridine scaffold influence catalytic performance in metal complexes?

Answer:

- Electronic effects : Bromine's electron-withdrawing nature stabilizes metal centers (e.g., Cu⁺ in water oxidation catalysts), altering redox potentials .

- Steric effects : Bulky substituents (e.g., mesityl) hinder undesired aggregation in Suzuki couplings, enhancing selectivity .

- Hydrogen-bonding interactions : Substituents like –NH₂ or –OH enable supramolecular assembly in crystal structures, affecting material stability .

Case study : Bromine at the 6-position increases electrophilicity, improving reactivity in asymmetric transfer hydrogenation catalysts .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Answer:

- Multi-technique validation : Combine NMR, IR, and single-crystal XRD to cross-verify substituent positions and conformations .

- Computational modeling : Tools like Mercury CSD analyze packing patterns and intermolecular interactions to explain discrepancies between solution and solid-state structures .

- Dynamic NMR : Detects fluxional behavior in solution that may conflict with static crystallographic data .

Q. How can researchers mitigate the high cost of this compound in large-scale studies?

Answer:

- One-pot syntheses : Reduce purification steps and improve atom economy (e.g., 70% yield via LDA-mediated coupling) .

- Catalyst recycling : Recover Pd or Ni catalysts using supported systems (e.g., colloid-imprinted carbon) .

- Alternative precursors : Use cheaper halogenated pyridines (e.g., 6-chloro derivatives) where bromine is not critical .

Q. What role does this compound play in designing chiral ligands for asymmetric catalysis?

Answer:

- Suzuki coupling with boronic esters : Introduces chiral binaphthyl groups to the bipyridine scaffold, creating ligands for asymmetric hydrogenation (e.g., 92% conversion in acetophenone reduction) .

- Steric tuning : Bromine's size enhances enantioselectivity by restricting substrate access to specific metal coordination sites .

Q. How do supramolecular interactions in this compound derivatives influence their biological activity?

Answer:

- Hydrogen-bond networks : In hydrazide derivatives, N–H∙∙∙O and O–H∙∙∙N interactions form dimeric or chain structures, enhancing stability and antimicrobial efficacy .

- π-π stacking : Bromine's polarizability strengthens stacking in DNA intercalation studies, though this requires further exploration .

Q. What advancements in DFT-D methods aid in predicting the reactivity of this compound complexes?

Answer:

- Dispersion-corrected DFT : Accurately models noncovalent interactions (e.g., van der Waals forces) in ligand-metal systems, improving predictions of binding energies and reaction pathways .

- Fractional coordination numbers : Refine environmental effects on dispersion coefficients, critical for heterogeneous catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.